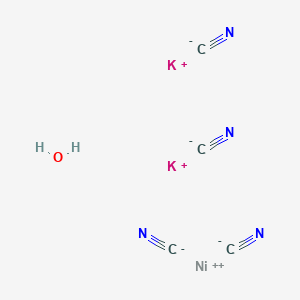

Dipotassium tetracyanonickelate hydrate

Vue d'ensemble

Description

Dipotassium tetracyanonickelate hydrate is an inorganic compound with the formula K₂Ni(CN)₄·xH₂O. It is a yellow, water-soluble, diamagnetic solid that consists of potassium ions and the tetracyanonickelate coordination complex. This compound is often encountered as a monohydrate but can also exist in an anhydrous form. It is used in various scientific and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipotassium tetracyanonickelate hydrate is typically prepared by treating aqueous solutions of nickel(II) salts with potassium cyanide. The synthesis is often conducted stepwise, beginning with the precipitation of solid nickel dicyanide coordination polymer. This intermediate is then treated with additional potassium cyanide to form the final product .

Industrial Production Methods: In an industrial setting, the preparation involves controlled reaction conditions to ensure the purity and yield of the compound. The process includes:

- Dissolving nickel(II) salts in water.

- Adding potassium cyanide to the solution to precipitate nickel dicyanide.

- Further reacting the precipitate with potassium cyanide to obtain this compound.

- Purification steps to remove any impurities and obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Dipotassium tetracyanonickelate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form nickel(0) derivatives or oxidized under specific conditions.

Substitution: The cyanide ligands in the complex can be substituted with other ligands, such as boron trifluoride, to form new coordination complexes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Potassium in anhydrous ammonia can reduce the compound to nickel(0) derivatives.

Substitution: Boron trifluoride is commonly used for ligand substitution reactions.

Major Products:

Reduction: Tetraanionic, tetrahedral nickel(0) derivatives.

Substitution: Complexes such as K₂[Ni(CNBF₃)₄] are formed when boron trifluoride is used.

Applications De Recherche Scientifique

Dipotassium tetracyanonickelate hydrate has a wide range of applications in scientific research, including:

Medicine: Research into its potential use in medical applications is ongoing, particularly in the development of new therapeutic agents.

Mécanisme D'action

The mechanism by which dipotassium tetracyanonickelate hydrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets include metal ions and other nucleophilic species. The pathways involved in its reactions are primarily based on its ability to undergo ligand substitution and redox reactions, which are crucial for its applications in catalysis and materials science .

Comparaison Avec Des Composés Similaires

- Potassium tetracyanoplatinate(II) hydrate

- Potassium hexacyanoruthenate(II) hydrate

- Potassium tetracyanopalladate(II) hydrate

- Potassium hexacyanoferrate(II) trihydrate

Comparison: Dipotassium tetracyanonickelate hydrate is unique due to its specific coordination complex structure and its ability to form stable complexes with a variety of ligands. Compared to similar compounds, it has distinct electronic properties and reactivity patterns, making it particularly useful in the synthesis of metal-organic frameworks and anion-exchange resins .

Activité Biologique

Dipotassium tetracyanonickelate hydrate, also known as potassium tetracyanonickelate(II) hydrate, is an inorganic compound with significant biological implications due to its unique chemical structure and properties. This article explores its biological activity, mechanisms of action, safety concerns, and applications in research and medicine.

- Molecular Formula : K₂Ni(CN)₄·xH₂O

- Molecular Weight : Approximately 240.96 g/mol

- Appearance : Yellow to orange crystalline solid

- Melting Point : ~100 °C

- Solubility : Soluble in water

This compound exhibits biological activity primarily through its interaction with cellular components:

- Target Sites : It primarily targets the lungs and can interact with various biomolecules such as proteins and nucleic acids.

- Mode of Action : The compound's tetracyanide ligands facilitate binding to metal ions in biological systems, potentially disrupting normal cellular functions. This can lead to the formation of reactive oxygen species (ROS), which may contribute to oxidative stress and cellular damage.

- Biochemical Pathways : It is known to inhibit cellular respiration by interfering with cytochrome c oxidase activity, leading to cell death through apoptosis or necrosis .

Toxicity and Safety Concerns

This compound is classified as hazardous due to the presence of cyanide ligands, which are highly toxic. Key safety information includes:

| Hazard Classification | Signal Word | Hazard Statements |

|---|---|---|

| Toxic | DANGER | H300 (fatal if swallowed), H310 (fatal in contact with skin), H330 (fatal if inhaled) |

Exposure can lead to severe health risks, including respiratory failure and potential carcinogenic effects. The compound should be handled with extreme caution in controlled environments.

Case Studies and Research Findings

- Cancer Research :

- Metal Ion Interactions :

- Environmental Impact :

Applications in Scientific Research

This compound has diverse applications across various fields:

- Chemistry : Used as a precursor for synthesizing metal-organic frameworks (MOFs) with high open metal site density.

- Biology : Investigated for its potential role in drug delivery systems due to its coordination properties.

- Industry : Applied in processes aimed at removing cyanide from industrial effluents.

Comparative Analysis

To better understand its profile, a comparison with similar compounds is useful:

| Compound Name | Formula | Biological Activity |

|---|---|---|

| Dipotassium Tetracyanonickelate | K₂Ni(CN)₄·xH₂O | Toxicity; potential carcinogenicity |

| Potassium Tetracyanopalladate(II) | K₂Pd(CN)₄·xH₂O | Antimicrobial properties |

| Potassium Hexacyanoruthenate(II) | K₂Ru(CN)₆·xH₂O | Catalytic applications |

Propriétés

IUPAC Name |

dipotassium;nickel(2+);tetracyanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZJEIWYJQFLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2N4NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931787 | |

| Record name | Nickel(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-41-2, 339527-86-5 | |

| Record name | Nickelate(2-), tetracyano-, dipotassium, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tetracyanonickelate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339527865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPOTASSIUM TETRACYANONICKELATE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR11HQD73G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.